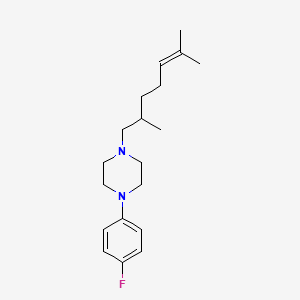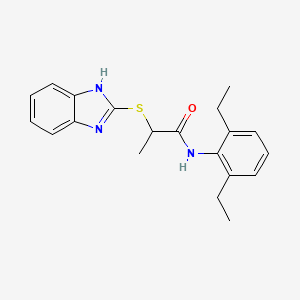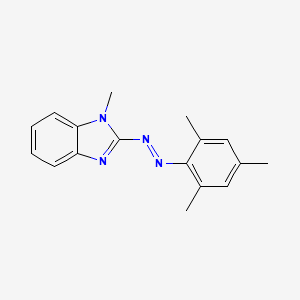
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, also known as CFMS, is a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF1R). CSF1R is a tyrosine kinase receptor that plays a crucial role in regulating the survival, proliferation, and differentiation of mononuclear phagocytes. CFMS has shown promising results in preclinical studies as a potential treatment for various inflammatory diseases, including cancer, rheumatoid arthritis, and multiple sclerosis.
作用機序
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide selectively inhibits CSF1R, which is expressed on the surface of mononuclear phagocytes, including macrophages and microglia. CSF1R signaling plays a crucial role in regulating the survival, proliferation, and differentiation of these cells. By inhibiting CSF1R, N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide reduces the number and function of mononuclear phagocytes, leading to a reduction in inflammation and disease symptoms.
Biochemical and physiological effects:
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce the number and function of mononuclear phagocytes in preclinical models of various inflammatory diseases. This leads to a reduction in inflammation and disease symptoms, including tumor growth, joint inflammation, and neurological symptoms. N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has also been shown to improve the overall survival of mice with breast cancer.
実験室実験の利点と制限
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has several advantages for use in preclinical studies. It is a potent and selective inhibitor of CSF1R, which allows for precise targeting of mononuclear phagocytes. N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has also shown promising results in preclinical models of various inflammatory diseases, making it a potential candidate for clinical development. However, N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has some limitations for use in lab experiments. It has low solubility in water, which can make dosing and administration challenging. N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide also has a short half-life, which requires frequent dosing in preclinical studies.
将来の方向性
There are several potential future directions for N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide research. One area of interest is the development of N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide as a potential treatment for other inflammatory diseases, such as inflammatory bowel disease and psoriasis. N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide may also have potential as a combination therapy with other immunomodulatory agents, such as checkpoint inhibitors, to enhance anti-tumor immunity. Additionally, further studies are needed to understand the long-term effects of N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide treatment on mononuclear phagocyte function and overall immune system homeostasis.
合成法
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide can be synthesized by reacting 2-fluoro-5-nitrobenzoic acid with cycloheptylamine in the presence of thionyl chloride, followed by the addition of morpholine and sulfamic acid. The resulting product is then purified by column chromatography to obtain N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide in high purity.
科学的研究の応用
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models of various inflammatory diseases, including cancer, rheumatoid arthritis, and multiple sclerosis. In a study published in Cancer Research, N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide was shown to inhibit the growth of tumor-associated macrophages and reduce tumor growth in mouse models of breast cancer. In another study published in Arthritis Research & Therapy, N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide was shown to reduce joint inflammation and bone erosion in a mouse model of rheumatoid arthritis. N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has also been shown to improve disease symptoms in mouse models of multiple sclerosis.
特性
IUPAC Name |
N-cycloheptyl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4S/c19-17-8-7-15(26(23,24)21-9-11-25-12-10-21)13-16(17)18(22)20-14-5-3-1-2-4-6-14/h7-8,13-14H,1-6,9-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSQKOUGTWQJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5107895.png)
![N-(4-methoxyphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5107903.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5107908.png)
![5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107912.png)
![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5107918.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate](/img/structure/B5107932.png)
![5-(4-chlorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5107933.png)

![2-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5107953.png)
![1-(4-methoxyphenyl)-3-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5107962.png)

![7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5107976.png)